molecular formula C20H17N5OS2 B2779180 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 765921-45-7

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2779180
CAS No.: 765921-45-7
M. Wt: 407.51
InChI Key: AZKHCEHZVUXOBC-UHFFFAOYSA-N
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5OS2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

A variety of research has been conducted on compounds structurally related to 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, focusing on their synthesis, chemical properties, and potential applications. For example, Li et al. (2012) synthesized novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties, starting from 2-hydroxyacetophenone and various amines in the presence of MeONa as a base, resulting in compounds with acceptable-to-good yields. This research showcases the synthetic versatility of thiadiazole derivatives and their potential as building blocks in heterocyclic chemistry (Li et al., 2012).

Anticancer Activity

Thiadiazole derivatives have been evaluated for their anticancer activity. A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic rings, including compounds structurally similar to 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were screened for antitumor activity against approximately 60 human tumor cell lines, showing considerable activity against some cancer cell lines. This indicates the potential of thiadiazole derivatives in anticancer drug design (Yurttaş et al., 2015).

Antioxidant Properties

The antioxidant properties of thiadiazole derivatives have also been explored. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), and evaluated their antioxidant activity in vitro. The study showed significant antioxidant activity, suggesting the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Antimicrobial and Antifungal Activities

Compounds related to 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown promising antimicrobial and antifungal activities. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives with potential antimicrobial activity against various bacterial and fungal strains, highlighting the therapeutic potential of thiadiazole derivatives in combating microbial infections (Baviskar et al., 2013).

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS2/c1-14-23-24-19(28-14)22-18(26)13-27-20-21-12-17(15-8-4-2-5-9-15)25(20)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKHCEHZVUXOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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